

Technical Support Center: Quality Control & Troubleshooting for CAS 926204-84-4

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Compound of Interest

Compound Name: [6-(1-Azepanyl)-3-pyridinyl]methanamine

CAS No.: 926204-84-4

Cat. No.: B2541781

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Product Identity: [6-(Azepan-1-yl)pyridin-3-yl]methanamine Synonyms: C-(6-Azepan-1-yl-pyridin-3-yl)-methanamine; SM113 Primary Application: Key intermediate for NAMPT inhibitors (e.g., GNE-617, GNE-618, SM111)

Core Technical Overview

CAS 926204-84-4 is a specialized pyridine-based primary amine used primarily as the "right-hand side" building block in the synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. Its purity is critical because impurities here—specifically oxidative degradation products or residual precursors—can irreversibly poison the subsequent amide coupling reactions required to generate the final bioactive sulfonylurea or amide scaffolds (e.g., GNE-617).

Why Purity Matters (The Mechanism)

In the synthesis of NAMPT inhibitors, this amine is typically coupled with a sulfonyl chloride or carboxylic acid.

- If Oxidized (Aldehyde impurity): The aldehyde will not react in the coupling, leading to stoichiometric errors and lower yields.
- If Carbonated (CO₂ absorption): As a primary amine, it readily forms carbamates/carbonates with atmospheric CO₂, which can alter stoichiometry and pH during coupling.

Diagnostic FAQs: Identifying Your Issue

Q1: My batch of CAS 926204-84-4 has turned from off-white to yellow/brown. Is it still usable?

Status:Likely Compromised.

- Cause: Primary amines attached to pyridine rings are susceptible to N-oxide formation or oxidative deamination to the corresponding aldehyde ([6-(azepan-1-yl)pyridin-3-yl]carbaldehyde) upon exposure to air and light.
- Action: Run an LC-MS. If the aldehyde peak ($M+1 = \sim 205$ Da vs Amine $M+1 = 206$ Da, check exact mass difference of $-2H$ or $+16O$) is $>5\%$, repurification is required.

Q2: I see a "ghost peak" in my NMR at ~ 8.2 ppm (singlet) and broad signals in the aliphatic region. Status:Salt Contamination.

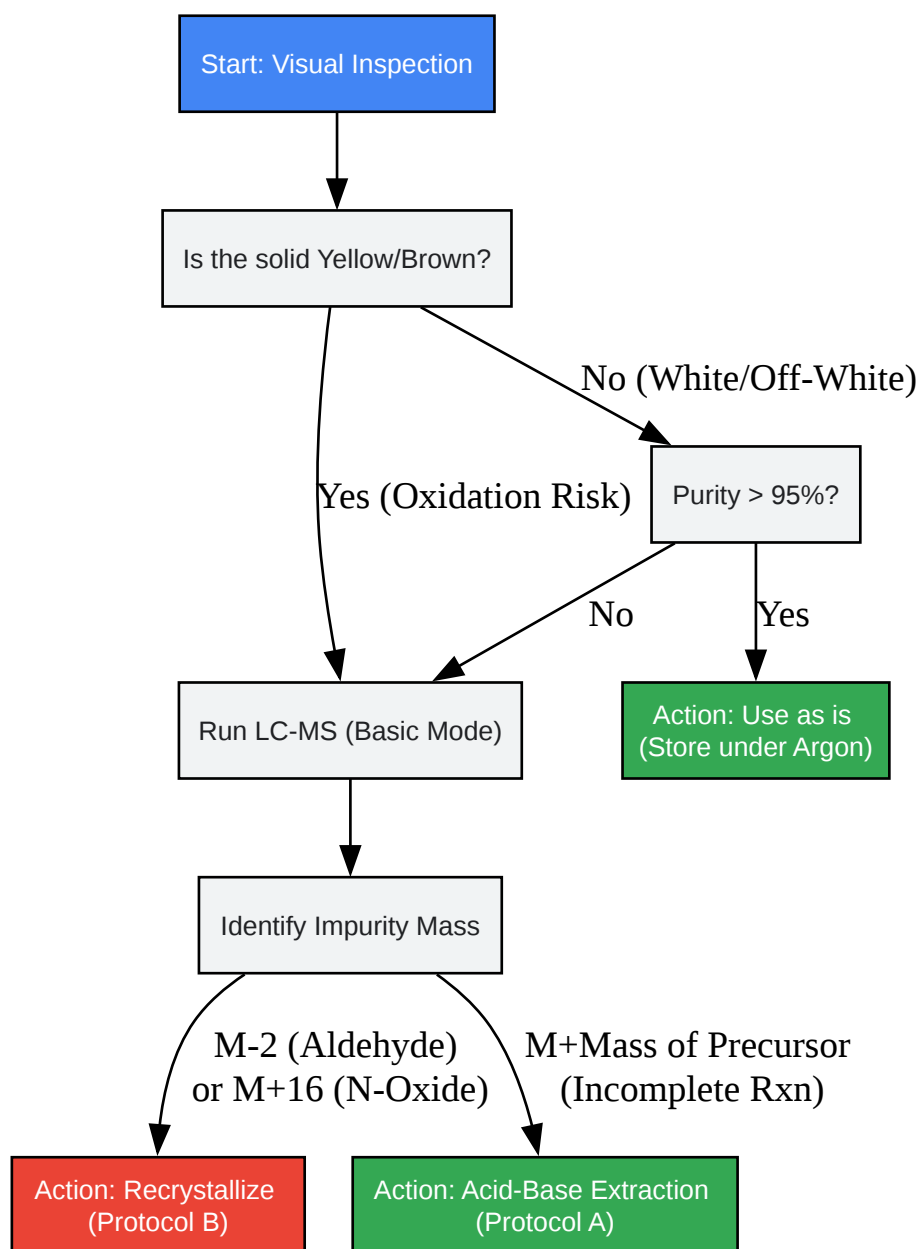
- Cause: This often indicates the formation of an ammonium carbamate species due to CO₂ absorption from the air. The broad aliphatic signals are the azepane ring protons shifting due to protonation.
- Action: Perform an acid-base extraction (Protocol A below) to regenerate the free base immediately before use.

Q3: The coupling reaction to make GNE-617 failed (low yield), despite the amine appearing pure by HPLC. Status:Hidden Impurity (Water/Salt).

- Cause: Commercial batches are often sold as HCl salts or contain significant water content (hygroscopic). Standard reverse-phase HPLC (acidic mobile phase) often masks the difference between the free base and the salt.
- Action: Check the chloride content (silver nitrate test) or water content (Karl Fischer). Adjust your coupling base equivalents (e.g., DIPEA/TEA) to account for the extra acid if it is a salt.

Troubleshooting Guide: Impurity Resolution

This logic tree guides you through resolving common purity issues before committing the material to expensive synthesis steps.



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Figure 1: Decision matrix for evaluating commercial batches of CAS 926204-84-4 prior to synthesis.

Validated Purification Protocols

Protocol A: Acid-Base Extraction (Removal of Salts/Carbonates)

Use this if the compound is chemically pure but physically degraded (wet/carbonated).

- **Dissolution:** Dissolve the crude material in 1M HCl (10 mL per gram). The solution should be clear.
 - **Note:** If insoluble solids remain, filter them off (likely non-basic impurities).
- **Wash:** Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x 10 mL). Discard the organic (EtOAc) layer.
 - **Reason:** This removes non-basic organic impurities (e.g., oxidized aldehydes).
- **Basification:** Cool the aqueous layer to 0°C. Slowly add 10% NaOH or Saturated Na₂CO₃ until pH > 12. The amine should precipitate or oil out.
- **Extraction:** Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).
- **Drying:** Dry the combined DCM layers over anhydrous Na₂SO₄ (Sodium Sulfate).
- **Concentration:** Filter and concentrate under reduced pressure.
 - **Critical:** Store the resulting oil/solid immediately under Argon at -20°C.

Protocol B: Recrystallization (Removal of Oxidative Impurities)

Use this if LC-MS shows significant degradation (>5%).

- **Solvent System:** Hexanes / Ethyl Acetate (3:1 ratio).
- **Procedure:**
 - Dissolve the crude amine in the minimum amount of hot EtOAc.

- Slowly add hot Hexanes until slight turbidity appears.
- Allow to cool slowly to room temperature, then to 4°C.
- Harvest: Filtration of the white crystals.
 - Yield Note: Recovery is typically 60-70%, but purity increases significantly.

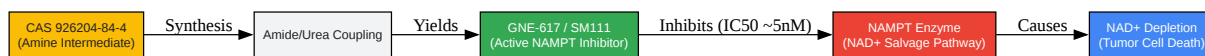
Analytical Quality Control (QC) Method

Standard acidic HPLC (0.1% Formic Acid) often results in poor peak shape for this compound due to the basicity of the azepane and pyridine nitrogens. Use a high-pH method for best resolution.

Parameter	Condition
Column	XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 10.0) in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (Pyridine core) and 210 nm
Retention	Amine elutes earlier; Aldehyde/Oxides elute later due to loss of polarity.

Biological Context: The NAMPT Pathway[1][2][3][4]

Understanding where this intermediate fits helps justify the stringent purity requirements. CAS 926204-84-4 is the structural anchor for the "tail" of GNE-617, interacting with the solvent-exposed region of the NAMPT enzyme.



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Figure 2: Role of CAS 926204-84-4 in the synthesis of NAMPT inhibitors and downstream biological effects.

References

- Identification & Synthesis: "Discovery of GNE-617, a Potent and Selective NAMPT Inhibitor." ACS Medicinal Chemistry Letters. (2013). Describes the use of the aminomethyl-pyridine intermediate in SAR studies.
- Virology Application: "Novel Acylguanidine-Based Inhibitor of HIV-1." Journal of Virology. (2016). Identifies the compound as SM113, a control analogue in HIV research.
- Chemical Properties: PubChem Compound Summary for CID 24767664 (Related Azepane derivatives).
- NAMPT Pathway Context: "Nicotinamide phosphoribosyltransferase (NAMPT) as a target in cancer." Clinical Cancer Research. (2011).
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